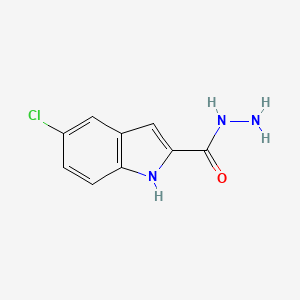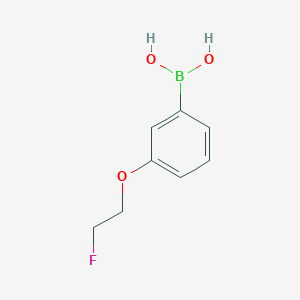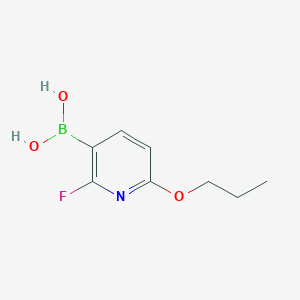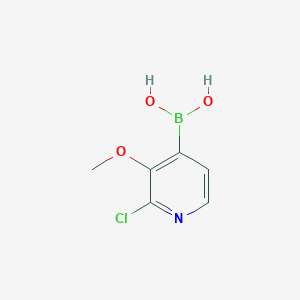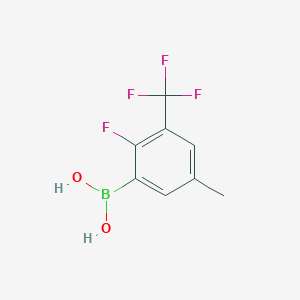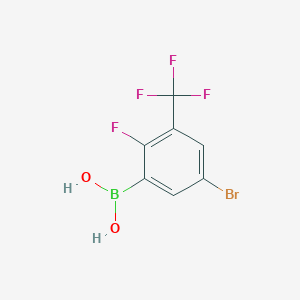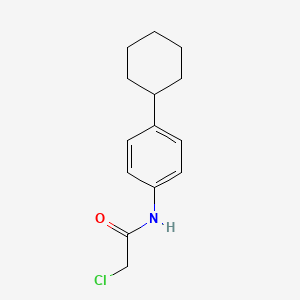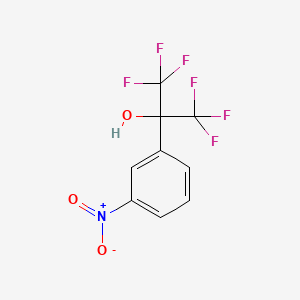
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol
概要
説明
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol is a fluorinated organic compound that features a hexafluoroisopropanol moiety and a nitrophenyl group. This compound is of interest due to its unique chemical properties, which include high polarity and strong hydrogen-bonding capabilities. These characteristics make it useful in various chemical reactions and applications.
作用機序
Target of Action
It’s known that hexafluoroisopropanol derivatives often interact with various biological targets, influencing their function and activity .
Mode of Action
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol, like other hexafluoroisopropanol derivatives, is a highly polar solvent with high ionizing power . It facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Biochemical Pathways
Hexafluoroisopropanol derivatives are known to influence various chemical transformations .
Pharmacokinetics
It’s known that hexafluoroisopropanol has a boiling point of 58 °c, a density of 1616 g/cm3 at 20 °C, and a vapor pressure of 205 hPa at 25 °C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that hexafluoroisopropanol derivatives can facilitate various chemical reactions and enhance the efficiency of certain catalysts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high ionizing power and polarity can be influenced by the presence of other solvents or substances . Additionally, its physical properties such as boiling point, density, and vapor pressure can be affected by temperature and pressure .
生化学分析
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol plays a significant role in biochemical reactions due to its high ionizing power and ability to facilitate various chemical processes. It interacts with enzymes, proteins, and other biomolecules, enhancing the efficiency of reactions such as Friedel-Crafts-type reactions and cycloadditions . The compound’s interactions with biomolecules are primarily based on its ability to form hydrogen bonds and its high polarity, which allows it to act as a solvent and catalyst in various biochemical processes .
Cellular Effects
This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the stability and activity of proteins within cells, potentially altering cellular processes . The compound’s high polarity and ability to form hydrogen bonds enable it to interact with cellular components, leading to changes in cell signaling and metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their functions . Its high ionizing power and ability to form hydrogen bonds allow it to influence enzyme activity and gene expression, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular processes and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance certain biochemical reactions and cellular processes . At higher doses, it can exhibit toxic or adverse effects, potentially leading to cellular damage and altered metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound’s high polarity and ability to form hydrogen bonds enable it to participate in biochemical reactions, affecting the production and utilization of metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its high polarity allows it to be efficiently transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications may direct the compound to specific organelles, influencing its activity and function . The compound’s interactions with cellular components within these compartments can lead to changes in cellular processes and function .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with a nitrophenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amino derivatives.
Substitution: Results in various substituted phenyl derivatives.
科学的研究の応用
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in reactions requiring high polarity and strong hydrogen-bonding capabilities.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
類似化合物との比較
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A similar compound with a hexafluoroisopropanol moiety but without the nitrophenyl group.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with a methyl group instead of a nitrophenyl group.
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-(3-nitrophenyl)propan-2-ol is unique due to the presence of both the hexafluoroisopropanol moiety and the nitrophenyl group. This combination imparts distinct chemical properties, such as enhanced polarity and hydrogen-bonding capabilities, making it suitable for specialized applications in organic synthesis and material science.
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6NO3/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(4-5)16(18)19/h1-4,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAABHVDDVYONFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50299442 | |
| Record name | 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2402-65-5 | |
| Record name | NSC130667 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50299442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
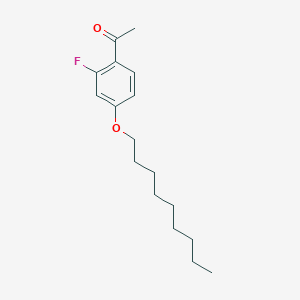
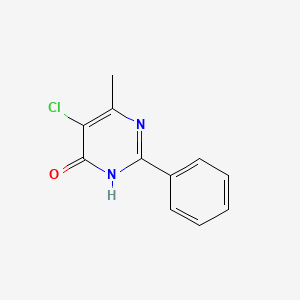
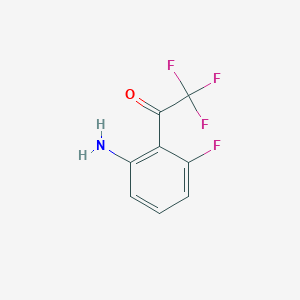
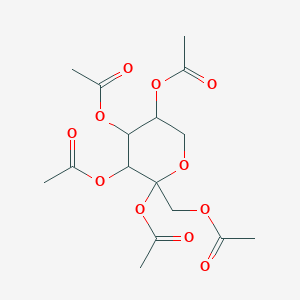
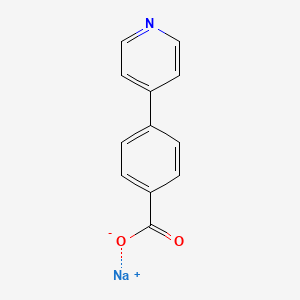
![2-Chloro-6-(hydroxymethyl)-4-[2-(trimethylsilyl)ethynyl]pyridin-3-ol](/img/structure/B3031232.png)

